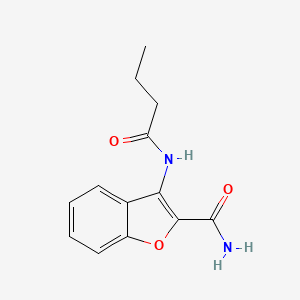

3-Butyramidobenzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Butyramidobenzofuran-2-carboxamide is a compound that belongs to the class of benzofuran derivatives . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . It is a colorless liquid and a component of coal tar . Benzofuran is the structural nucleus of many related compounds with more complex structures .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods. For instance, the synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated . In another study, a short and highly modular synthetic route was presented that involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . This method enables access to a wide range of elaborate benzofuran-2-carboxamides .Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been the focus of many researchers. The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In another study, the design, synthesis, and evaluation of novel indole-2-carboxamides were carried out .Chemical Reactions Analysis

The chemical reactions of benzofuran derivatives have been studied extensively. For instance, the synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated . In another study, the research developments in the syntheses of pyrimidines were summarized .Scientific Research Applications

Drug Design and Medicinal Chemistry

3-Butyramidobenzofuran-2-carboxamide: plays a significant role in the design of new drugs. Its structure is a key component in the synthesis of benzofuran derivatives, which are prevalent in many biologically active natural products and pharmaceuticals . These derivatives have been used to create a variety of drugs, including those for psoriasis, eczema, arrhythmias, and depression . The compound’s versatility in drug design stems from its ability to be modified into structurally complex derivatives through processes like C–H arylation and transamidation chemistry .

Antibacterial and Antimicrobial Applications

Benzofuran derivatives, including those derived from 3-Butyramidobenzofuran-2-carboxamide , have shown a wide range of antimicrobial and anticancer properties . This makes them valuable in the development of new antibacterial agents, especially in the face of increasing microbial resistance to existing drugs .

Pharmacological Research

In pharmacology, 3-Butyramidobenzofuran-2-carboxamide derivatives are used to explore their therapeutic potential. They are involved in the study of various biological activities and could lead to the development of new medications with applications in treating diseases like cancer and viral infections .

Chemical Synthesis

The compound is utilized in chemical synthesis methodologies, particularly in the creation of complex benzofuran scaffolds. These scaffolds are essential in generating diverse collections of small molecules for screening campaigns in drug discovery .

Biotechnology Research

In biotechnology research, 3-Butyramidobenzofuran-2-carboxamide and its derivatives are used as building blocks for developing compounds with potential biological activities. They serve as a basis for creating novel compounds that can be tested against various bacterial strains and diseases .

Mechanism of Action

Target of Action

The primary target of 3-Butyramidobenzofuran-2-carboxamide is the mycobacterial membrane protein large 3 (MmpL3) . MmpL3 is responsible for the translocation of mycolic acids across the plasma membrane . This protein is considered one of the most druggable targets of Mycobacterium tuberculosis .

Mode of Action

The carboxamide moiety in 3-Butyramidobenzofuran-2-carboxamide forms hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction with its target protein, MmpL3, likely results in the inhibition of mycolic acid translocation, disrupting the normal functioning of the mycobacterial cell membrane .

Biochemical Pathways

Given its target, it can be inferred that it affects themycolic acid biosynthesis and incorporation on the mycobacterial cell wall . The disruption of these pathways could lead to downstream effects such as impaired cell wall formation and function, potentially leading to cell death.

Result of Action

The molecular and cellular effects of 3-Butyramidobenzofuran-2-carboxamide’s action would likely include the disruption of mycolic acid translocation and subsequent impairment of cell wall formation and function . This could potentially lead to the death of the mycobacterial cells, thereby exerting its anti-tubercular effects .

Future Directions

Benzofuran derivatives have shown potential in various fields. For instance, a study suggested that benzofuran derivatives are promising candidates for development as anticancer agents . Another study presented a short and highly modular synthetic route that enables access to a wide range of elaborate benzofuran-2-carboxamides, suggesting its potential for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .

properties

IUPAC Name |

3-(butanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-5-10(16)15-11-8-6-3-4-7-9(8)18-12(11)13(14)17/h3-4,6-7H,2,5H2,1H3,(H2,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGDXVWCCRKIFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butyramidobenzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2862134.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2862135.png)

![[1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine](/img/structure/B2862136.png)

![1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2862137.png)

![1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole](/img/structure/B2862143.png)

![8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-isopropyl-4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2862150.png)

![(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid](/img/structure/B2862152.png)